molecular formula C12H18FN5 B15051004 [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine

[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B15051004
M. Wt: 251.30 g/mol
InChI Key: BAQXIUBOHKEQIW-UHFFFAOYSA-N
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Description

[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine is a compound that features two pyrazole rings, one of which is fluorinated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions.

    Fluorination: The fluorination of one of the pyrazole rings can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Alkylation: The ethyl groups are introduced via alkylation reactions using ethyl halides in the presence of a base like potassium carbonate.

    Coupling: The final step involves coupling the two pyrazole rings through a methylene bridge, which can be achieved using formaldehyde and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of pyrazole carboxylic acids.

    Reduction: Formation of pyrazole alcohols.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in the study of enzyme interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The fluorine atom can enhance binding affinity through hydrogen bonding or van der Waals interactions.

Comparison with Similar Compounds

Similar Compounds

    [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but lacks the fluorine atom.

    [(1-methyl-1H-pyrazol-3-yl)methyl][(1-methyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine: Similar structure with methyl groups instead of ethyl groups.

Uniqueness

The presence of the fluorine atom in [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine makes it unique compared to its analogs. Fluorine can significantly alter the compound’s chemical reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(1-ethylpyrazol-3-yl)methanamine

InChI

InChI=1S/C12H18FN5/c1-3-17-6-5-11(16-17)9-14-7-10-8-15-18(4-2)12(10)13/h5-6,8,14H,3-4,7,9H2,1-2H3

InChI Key

BAQXIUBOHKEQIW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=C(N(N=C2)CC)F

Origin of Product

United States

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